Imagabalin hydrochloride

Übersicht

Beschreibung

It acts as a ligand for the α2δ subunit of the voltage-dependent calcium channel, with some selectivity for the α2δ1 subunit over α2δ2 . Initially developed by Pfizer, it was hypothesized to have anxiolytic, analgesic, hypnotic, and anticonvulsant-like activities . Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually terminated .

Vorbereitungsmethoden

The synthesis of imagabalin hydrochloride involves a highly efficient two-step process starting from ®-3-methylhexanoic acid . Key aspects of this route include the development of a one-pot process for the synthesis of β-enamine ester and its subsequent conversion to this compound . This method is scalable and cost-effective, making it suitable for supporting preclinical and clinical activities .

Analyse Chemischer Reaktionen

Imagabalinhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Imagabalin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen zu den Reagenzien und Bedingungen begrenzt sind.

Substitution: Imagabalinhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Amino- und Carboxylgruppen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Standardoxidations- und Reduktionsmittel sowie Katalysatoren für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Imagabalin hydrochloride has been investigated across various scientific domains, including:

Chemistry

- Model Compound : this compound has been utilized as a model compound in studies examining ligand interactions with voltage-dependent calcium channels. This research is crucial for understanding how similar compounds might interact with these channels in biological systems.

- Synthesis Development : The compound's synthesis has been optimized through a two-step process that allows for scalable production, making it a candidate for industrial applications in drug development .

Biology

- CNS Effects : Research has focused on the potential anxiolytic and analgesic properties of this compound. Studies suggest that its mechanism of action may involve modulation of neurotransmitter release via calcium channel inhibition .

- Comparative Studies : Imagabalin's selectivity for the α2δ1 subunit over α2δ2 distinguishes it from similar compounds like gabapentin and pregabalin, which are also used for neuropathic pain and anxiety disorders .

Medicine

- Clinical Trials : this compound was evaluated in clinical trials for its efficacy in treating generalized anxiety disorder. Although these trials were terminated, they provided valuable data on its pharmacokinetics and safety profile .

- Potential Applications : Despite its discontinuation, the compound's unique properties warrant further investigation into its possible applications in treating anxiety and pain disorders, particularly in patients who do not respond to existing treatments .

Case Study 2: Neuropathic Pain

Imagabalin's mechanism of action suggests it could be beneficial for patients suffering from neuropathic pain. Although not widely studied post-trial termination, comparisons with existing treatments like pregabalin indicate that imagabalin may offer unique benefits due to its selectivity for calcium channel subunits .

Wirkmechanismus

Imagabalin hydrochloride exerts its effects by binding to the α2δ subunit of the voltage-dependent calcium channel . This binding modulates the activity of the calcium channel, leading to its hypothesized anxiolytic, analgesic, hypnotic, and anticonvulsant effects . The molecular targets and pathways involved include the modulation of calcium ion flow in neurons, which affects neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu diesen ähnlichen Verbindungen weist Imagabalinhydrochlorid eine einzigartige Selektivität für die α2δ1-Untereinheit gegenüber α2δ2 auf . Diese Selektivität kann zu seinem besonderen pharmakologischen Profil beitragen, obwohl seine Entwicklung letztendlich eingestellt wurde .

Ähnliche Verbindungen umfassen:

Gabapentin: Wird zur Behandlung von neuropathischen Schmerzen und Epilepsie eingesetzt.

Pregabalin: Wird zur Behandlung von neuropathischen Schmerzen, Epilepsie und generalisierter Angststörung eingesetzt.

Die einzigartige Selektivität und die potenziellen therapeutischen Wirkungen von Imagabalinhydrochlorid machen es trotz seiner eingestellten Entwicklung zu einer interessanten Verbindung für weitere Forschung .

Biologische Aktivität

Imagabalin hydrochloride, also known by its developmental code PD-0332334, is an investigational compound that has garnered interest due to its potential biological activities, particularly as a ligand for the α2δ subunit of voltage-dependent calcium channels. This article explores its mechanism of action, efficacy in clinical settings, and relevant research findings.

Imagabalin primarily acts by binding to the α2δ subunit of voltage-dependent calcium channels, with a notable selectivity for the α2δ1 subunit over α2δ2. This interaction is hypothesized to modulate neurotransmitter release, potentially leading to anxiolytic, analgesic, hypnotic, and anticonvulsant effects. The compound's mechanism is similar to that of other gabapentinoids like pregabalin and gabapentin, which are known for their efficacy in treating neuropathic pain and anxiety disorders .

Clinical Efficacy

Imagabalin was primarily investigated for its efficacy in treating generalized anxiety disorder (GAD). Although it reached phase III clinical trials, development was ultimately terminated. However, studies on related compounds have provided insights into its potential effectiveness:

- Pregabalin's Efficacy : A study comparing pregabalin with venlafaxine demonstrated that pregabalin significantly reduced symptoms of GAD as measured by the Hamilton Anxiety Rating Scale (HAM-A). Both doses (400 mg/day and 600 mg/day) showed significant improvement compared to placebo .

- Adjunctive Therapy : In another study focusing on patients with inadequate responses to existing treatments, adjunctive therapy with pregabalin resulted in a greater reduction in HAM-A scores compared to placebo, suggesting that compounds like imagabalin could have similar benefits if developed further .

Case Studies and Clinical Trials

- Phase III Trials : Imagabalin was evaluated in multiple trials for GAD but was discontinued due to lack of sufficient efficacy data compared to existing treatments. The trials highlighted safety profiles similar to those observed with other gabapentinoids, including low discontinuation rates due to adverse events .

- Comparative Studies : Research has shown that while pregabalin and venlafaxine both improve anxiety symptoms, pregabalin tends to have a quicker onset of action and a more favorable side effect profile .

This compound has been characterized chemically with the following properties:

- Molecular Formula : C₉H₁₉ClNO₂

- Molar Mass : 209.71 g/mol

- Solubility : Water solubility is approximately 3.01 mg/mL .

The compound undergoes various chemical reactions such as oxidation and substitution, which are relevant for its synthesis and potential modifications in drug development.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | Ligand for α2δ subunit of voltage-dependent calcium channels |

| Clinical Trials | Phase III trials for GAD; development terminated |

| Efficacy Comparison | Pregabalin shows rapid efficacy in reducing GAD symptoms |

| Chemical Properties | Molecular formula: C₉H₁₉ClNO₂; Molar mass: 209.71 g/mol |

| Safety Profile | Similar to other gabapentinoids; low discontinuation rates due to side effects |

Eigenschaften

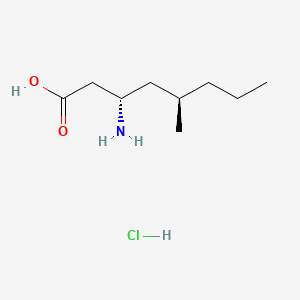

IUPAC Name |

(3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZXQJDAJXNHS-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976533 | |

| Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610300-00-0 | |

| Record name | Imagabalin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAGABALIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ3F8ZA7Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.